1-(1,4-Dimethylcyclohexyl)piperazine
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Overview
Description
1-(1,4-Dimethylcyclohexyl)piperazine is a chemical compound with the molecular formula C12H24N2 It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,4-Dimethylcyclohexyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine . These methods are preferred due to their high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
1-(1,4-Dimethylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethylcyclohexyl)piperazine involves its interaction with specific molecular targets. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in medicinal chemistry.
1,4-Dimethylpiperazine: A closely related compound with similar structural features.
Piperazine-1,4-diol: An analog with extended hydrogen-bond donor geometry.
Uniqueness: 1-(1,4-Dimethylcyclohexyl)piperazine is unique due to its specific substitution pattern on the cyclohexyl ring, which can impart distinct physicochemical properties and biological activities compared to other piperazine derivatives .
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(1,4-dimethylcyclohexyl)piperazine |
InChI |
InChI=1S/C12H24N2/c1-11-3-5-12(2,6-4-11)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 |
InChI Key |
FSTNDLBSDRNRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C)N2CCNCC2 |
Origin of Product |
United States |
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